molecular formula C12H14N2O3 B8583283 7-Methoxy-4-nitro-1-propan-2-ylindole CAS No. 959687-54-8

7-Methoxy-4-nitro-1-propan-2-ylindole

Cat. No.: B8583283
CAS No.: 959687-54-8
M. Wt: 234.25 g/mol
InChI Key: AMUOZMGQRZSDPM-UHFFFAOYSA-N
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Description

7-Methoxy-4-nitro-1-propan-2-ylindole is a substituted indole derivative featuring a methoxy group at position 7, a nitro group at position 4, and an isopropyl group at position 1 of the indole core. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules and natural products . The isopropyl substituent at position 1 adds steric bulk, which could modulate biological interactions or synthetic accessibility.

Properties

CAS No.

959687-54-8

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-methoxy-4-nitro-1-propan-2-ylindole

InChI

InChI=1S/C12H14N2O3/c1-8(2)13-7-6-9-10(14(15)16)4-5-11(17-3)12(9)13/h4-8H,1-3H3

InChI Key

AMUOZMGQRZSDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC(=C21)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

7-Methoxy-1H-indole

  • Structure : Lacks nitro and isopropyl groups.
  • Synthesis : Prepared via oxalyl chloride-mediated reactions, as seen in the synthesis of 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (yield: ~80%) .
  • Properties : Less reactive due to the absence of electron-withdrawing nitro groups. Higher lipophilicity compared to polar derivatives.

2-Alkyl-7-methoxyindoles

  • Structure : Alkyl groups (e.g., ethyl, methyl) at position 2 instead of position 1.
  • Synthesis : Achieved via scalable methods with ~75% yields, emphasizing the importance of alkylation steps .
  • Applications : Serve as intermediates in natural product synthesis. Steric effects from alkyl groups at position 2 may differ from those at position 1.

4-Nitroindole Derivatives

  • Structure : Nitro group at position 4 (as in the target compound) vs. other positions (e.g., 5-nitroindole).
  • Reactivity : Nitro at position 4 directs electrophilic substitution to adjacent positions, influencing downstream reactions. Comparatively, 5-nitroindoles exhibit distinct regioselectivity in functionalization.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Chloro and carboxylic acid substituents instead of nitro and methoxy groups.

Research Findings and Insights

  • Synthetic Challenges : Introducing nitro groups to indoles often requires controlled conditions to avoid over-nitration or side reactions. The isopropyl group in the target compound may hinder nitration efficiency .
  • Substituent Positioning : Methoxy at position 7 deactivates the indole ring, directing nitro groups to position 4. This contrasts with unsubstituted indoles, where nitration favors position 5 .
  • Biological Relevance : Nitroindoles are explored for antimicrobial and anticancer activity, though the target compound’s specific profile remains unstudied.

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